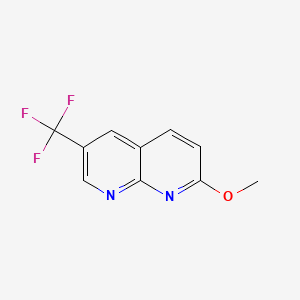

2-Methoxy-6-(trifluoromethyl)-1,8-naphthyridine

Description

2-Methoxy-6-(trifluoromethyl)-1,8-naphthyridine is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a methoxy (-OCH₃) group at position 2 and a trifluoromethyl (-CF₃) group at position 5. The 1,8-naphthyridine scaffold is a bicyclic structure containing two nitrogen atoms at positions 1 and 8, which confers unique electronic and steric properties. The methoxy group enhances electron density at the aromatic ring, while the electron-withdrawing trifluoromethyl group increases lipophilicity and metabolic stability, making this compound a promising candidate for medicinal and materials chemistry applications .

Properties

Molecular Formula |

C10H7F3N2O |

|---|---|

Molecular Weight |

228.17 g/mol |

IUPAC Name |

2-methoxy-6-(trifluoromethyl)-1,8-naphthyridine |

InChI |

InChI=1S/C10H7F3N2O/c1-16-8-3-2-6-4-7(10(11,12)13)5-14-9(6)15-8/h2-5H,1H3 |

InChI Key |

MOJITAKJFGZRSL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=NC=C(C=C2C=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(trifluoromethyl)-1,8-naphthyridine typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethyl group via nucleophilic substitution reactions, followed by the incorporation of the methoxy group through electrophilic aromatic substitution. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

a) Condensation Reactions

-

Gould-Jacobs Reaction : Cyclization of 6-substituted-2-aminopyridine with diethyl ethoxymethylenemalonate (EMME) under thermal conditions (250°C in diphenyl ether) yields ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate derivatives .

-

Combes Reaction : Condensation of 2,6-diaminopyridine with 1,3-diketones in polyphosphoric acid (PPA) produces 2-amino-5,7-disubstituted-1,8-naphthyridines .

b) Friedlander Reaction

-

Ionic liquid [Bmmim][Im] efficiently catalyzes the Friedlander reaction between 2-aminonicotinaldehyde and α-substituted methylene carbonyl compounds. For example, reaction with 2-(diphenylphosphoryl)cyclopentanone yields 8-(diphenylphosphoryl)-7,8-dihydro-6H-cyclopenta[b] naphthyridine at 80°C with 90% yield .

c) Meth-Cohn Reaction

-

Treatment of N-(pyridin-2-yl)acetamide with Vilsmeier’s reagent (POCl₃/DMF) provides 2-chloro-3-formyl-1,8-naphthyridine, enabling further functionalization .

a) Electrophilic Substitution

The trifluoromethyl group at position 6 deactivates the naphthyridine ring, directing electrophilic attacks to the methoxy-substituted position 2. Lewis acids (e.g., BF₃·Et₂O) enhance regioselectivity in halogenation or nitration reactions .

b) Nucleophilic Attack

The electron-withdrawing trifluoromethyl group increases the susceptibility of adjacent carbon atoms to nucleophilic substitution. For example, the 2-methoxy group can undergo demethylation under acidic conditions to yield hydroxyl derivatives.

c) Cyclization Pathways

In Friedlander reactions, carbanion intermediates form under basic conditions, followed by condensation with carbonyl compounds to generate fused bicyclic systems .

a) Functionalization at Position 2

-

The methoxy group undergoes hydrolysis to hydroxyl under acidic conditions, enabling subsequent alkylation or acylation.

-

Reaction with BF₃·Et₂O generates BF₂-complexed derivatives with enhanced photophysical properties (e.g., emission quantum yield up to 0.98) .

b) Derivatization at Position 6

-

The trifluoromethyl group participates in cross-coupling reactions (e.g., Suzuki-Miyaura) when activated via halogenation .

a) Anticancer Agents

Derivatives such as 2-phenyl-7-methyl-1,8-naphthyridines exhibit potent cytotoxic activity against MCF7 breast cancer cells, with IC₅₀ values as low as 1.47 μM (e.g., compound 10c ) .

b) Corrosion Inhibitors

Complexation with carboxyethylthiosuccinic acid (CETSA) yields ionic liquids (e.g., [1,8-Nap][CETSA]) that inhibit Q235 steel corrosion in HCl with 96.95% efficiency at 1 mM .

c) Photophysical Materials

BF₂-naphthyridine complexes show red-shifted absorption/emission and high quantum yields, making them candidates for organic LEDs .

Key Reaction Data Table

Scientific Research Applications

2-Methoxy-6-(trifluoromethyl)-1,8-naphthyridine has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

Industry: It finds applications in the development of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)-1,8-naphthyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The biological, chemical, and physical properties of 1,8-naphthyridine derivatives are highly dependent on substituent type and position. Below is a systematic comparison of 2-methoxy-6-(trifluoromethyl)-1,8-naphthyridine with structurally analogous compounds:

Structural Analogues and Substituent Effects

2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine

- Structure : Replaces the methoxy group at position 2 with a methyl (-CH₃) group.

- Properties: The methyl group increases hydrophobicity but lacks the electron-donating resonance effect of methoxy.

2.1.2. 2-Ethoxy-6-(4-fluorophenyl)-4-(4-hydroxy-7-methyl-2-phenyl-[1,8]naphthyridin-3-yl)-nicotinonitrile

- Structure : Features an ethoxy (-OCH₂CH₃) group at position 2 and a nitrile (-CN) substituent.

- Properties : The ethoxy group provides moderate electron donation, while the nitrile enhances electrophilicity. This compound demonstrated a melting point of 278–280°C, lower than the methoxy-CF₃ derivative, suggesting differences in crystallinity and intermolecular interactions .

5,6-Dihydro-6-(4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridin-3-yl)-4-p-tolylpyrimidine-2-(1H)-thione

- Structure : Contains a hydroxyl (-OH) group at position 4 and a thione (-C=S) moiety.

- Properties : The hydroxyl group enables metal coordination (e.g., with Mn(II), Co(II)), which is absent in the methoxy-CF₃ derivative. This compound showed potent cytotoxic activity against MCF7 breast cancer cells (IC₅₀ < 10 µM), highlighting the role of polar substituents in antitumor efficacy .

Key Findings :

- Antibacterial Activity: The methoxy-CF₃ derivative is hypothesized to inhibit bacterial efflux pumps (e.g., NorA, MepA) due to structural similarity to fluoroquinolones, though direct evidence is lacking . In contrast, 1,8-NA showed negligible activity, emphasizing the importance of substituent choice .

- Antitumor Potential: Hydroxy- and methyl-substituted derivatives (e.g., compound 6d in ) exhibit cytotoxicity via DNA intercalation, while the methoxy-CF₃ analogue may leverage enhanced membrane permeability for improved efficacy .

Physicochemical Properties

Insights :

- The trifluoromethyl group significantly increases logP, enhancing blood-brain barrier penetration compared to hydroxyl or carboxylic acid derivatives.

- Methoxy-substituted derivatives are less prone to oxidation than hydroxyl analogues, improving shelf stability .

Biological Activity

2-Methoxy-6-(trifluoromethyl)-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C11H8F3N

- Molecular Weight : 223.18 g/mol

- CAS Number : 2758000-49-4

Synthesis

The synthesis of 2-Methoxy-6-(trifluoromethyl)-1,8-naphthyridine typically involves multi-step synthetic routes that include the formation of naphthyridine derivatives followed by trifluoromethylation and methoxylation reactions. The use of ionic liquid catalysis has been reported to enhance the efficiency of these reactions, leading to higher yields and reduced reaction times .

Antimicrobial Activity

Research has indicated that derivatives of naphthyridines exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown that various naphthyridine derivatives can inhibit the growth of bacteria and fungi. The presence of trifluoromethyl and methoxy groups enhances their potency against Gram-positive and Gram-negative bacteria .

Anticancer Properties

2-Methoxy-6-(trifluoromethyl)-1,8-naphthyridine has demonstrated promising anticancer activity:

- Cell Line Studies : In vitro assays have revealed cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis through the activation of caspase pathways .

- Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor growth and metastasis, such as the PI3K/Akt pathway, leading to reduced cell proliferation .

Anti-inflammatory Activity

Preliminary studies suggest that this compound may also possess anti-inflammatory properties:

- Cytokine Inhibition : It has been shown to lower levels of inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Anticancer Efficacy : A study investigated the effects of 2-Methoxy-6-(trifluoromethyl)-1,8-naphthyridine on xenograft mouse models. The results indicated significant tumor reduction without notable toxicity to normal tissues, highlighting its potential as a therapeutic agent against various cancers .

- Antimicrobial Testing : A series of experiments tested the compound against a panel of microbial strains. Results showed a minimum inhibitory concentration (MIC) as low as 10 µg/mL against Staphylococcus aureus, indicating strong antimicrobial activity .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methoxy-6-(trifluoromethyl)-1,8-naphthyridine, and how do reaction conditions influence yield?

- Answer : The synthesis often involves Friedländer condensation or cyclization of substituted pyridine/aminopyridine precursors. For example, chalcone intermediates (e.g., compound 4 in ) are reacted with thiourea under reflux in ethanol with NaOH to form pyrimidine-thione derivatives (64% yield) . Modifications like introducing trifluoromethyl groups require halogenation (e.g., HNO₂/CuCl for chloro-substitution). Optimizing solvent (ethanol vs. n-butanol), temperature (reflux vs. room temperature), and catalysts (e.g., sodium in alcohol for cyanopyridine formation) significantly impacts yields (up to 82% for compound 10a ) .

Q. What biological activities are associated with 1,8-naphthyridine derivatives, and how does 2-methoxy-6-(trifluoromethyl) substitution enhance these properties?

- Answer : 1,8-Naphthyridines exhibit antitumor, antimicrobial, and DNA-intercalation activities . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group modulates electronic effects, improving DNA binding. For instance, derivatives with 4-tolyl or 4-bromophenyl substituents show 3-fold higher cytotoxicity (IC₅₀ = 1.47–1.68 μM) against MCF7 cells compared to unsubstituted analogs .

Q. How do 1,8-naphthyridines interact with DNA, and what experimental methods validate this mechanism?

- Answer : They act as DNA intercalators, inserting between base pairs to disrupt replication. Techniques like UV-Vis titration (hypochromicity/shift in λₘₐₓ) , ethidium bromide displacement assays, and molecular docking (e.g., AutoDock Vina) confirm binding. For example, derivatives with planar heterocycles (e.g., pyrimidine-thiones) show stronger intercalation via π-π stacking .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of antitumor activity in 1,8-naphthyridine derivatives?

- Answer : Key SAR insights:

- C3 substituents : Bulky aryl groups (e.g., 4-bromophenyl) enhance cytotoxicity by improving DNA binding (IC₅₀ = 1.47 μM for 10c ) .

- Heterocyclic appendages : Pyridine/pyrimidine rings at C3 increase potency via additional hydrogen bonding (e.g., compound 8d with IC₅₀ = 1.62 μM).

- Trifluoromethyl positioning : At C6, it stabilizes the molecule’s hydrophobic interactions with DNA grooves.

- Methodology : Use combinatorial libraries and MTT assays to screen substituent effects .

Q. What analytical techniques are critical for characterizing 2-methoxy-6-(trifluoromethyl)-1,8-naphthyridine and its intermediates?

- Answer :

- NMR/FT-IR : Confirm functional groups (e.g., methoxy δ 3.9–4.1 ppm in ¹H-NMR; C-F stretches at 1100–1200 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for compound 10a at m/z 438.12) .

- X-ray crystallography : Resolve crystal packing and intercalation geometry.

- TD-DFT calculations : Predict electronic spectra (B3LYP/6-31G(d) basis sets match experimental UV-Vis within 0.08 eV error) .

Q. How can contradictions in cytotoxicity data across studies be resolved?

- Answer : Discrepancies arise from assay conditions (e.g., MCF7 vs. HepG2 cell lines) or substituent stereochemistry. To address:

- Standardize protocols : Use identical cell lines, incubation times (e.g., 48 hr), and positive controls (e.g., staurosporine) .

- SAR meta-analysis : Compare substituent effects across studies (e.g., 4-tolyl boosts activity in MCF7 but not in HepG2) .

- Mechanistic validation : Pair cytotoxicity data with DNA-binding assays (e.g., fluorescence quenching) to confirm mode of action .

Q. What are the key degradation pathways of 1,8-naphthyridine derivatives under physiological conditions?

- Answer : Degradation often involves hydrolysis of methoxy/trifluoromethyl groups or ring-opening. For example:

- Thermal degradation : Refluxing in 1,2-dichlorobenzene converts aminopyridones to 1,8-naphthyridin-2-ones .

- Enzymatic cleavage : Esterases may hydrolyze ethoxycarbonyl groups, reducing bioavailability .

- Analytical tracking : Use HPLC-MS to monitor degradation products and optimize stability via prodrug strategies .

Q. How can computational methods predict the bioactivity of novel 1,8-naphthyridine analogs?

- Answer :

- Molecular docking : Simulate binding to targets like DNA (PDB ID 1BNA) or topoisomerase II (AutoDock/Vina).

- QSAR models : Train on datasets (e.g., IC₅₀ vs. descriptors like logP, polar surface area) to prioritize synthesis .

- ADMET prediction : SwissADME or pkCSM tools forecast pharmacokinetics (e.g., BBB permeability for CNS applications).

Methodological Notes

- Synthesis : Prioritize one-pot reactions (e.g., ’s thiourea reflux) for scalability .

- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements.

- Data interpretation : Cross-reference computational predictions (TD-DFT , docking) with experimental results to validate hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.